外消旋氯吡格雷羧酸盐酸盐

描述

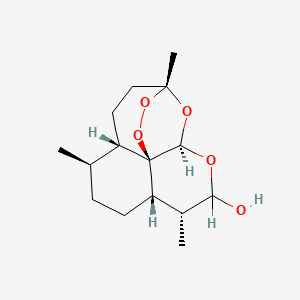

Rac-Clopidogrel Carboxylic Acid Hydrochloride is a metabolite of Clopidogrel . It is used as a reference standard for pharmaceutical testing . The molecular formula is C15H15Cl2NO2S and the molecular weight is 344.26 .

Synthesis Analysis

The synthesis of rac-Clopidogrel Carboxylic Acid Hydrochloride involves several steps. A study describes the development and validation of a high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method to quantify clopidogrel acyl glucuronide, clopidogrel carboxylic acid metabolite, and clopidogrel in human plasma . Another study presents a one-pot catalytic synthesis of optically active drug (S)-Clopidogrel .Molecular Structure Analysis

The molecular structure of rac-Clopidogrel Carboxylic Acid Hydrochloride consists of a carboxylic acid group attached to a chlorophenyl group and a thienopyridine group . The molecular formula is C15H15Cl2NO2S .Chemical Reactions Analysis

Clopidogrel is a prodrug that requires metabolic activation in two steps. The majority of the clopidogrel dose (>85%) is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 (CES1) .Physical And Chemical Properties Analysis

The molecular weight of rac-Clopidogrel Carboxylic Acid Hydrochloride is 344.26 and the molecular formula is C15H15Cl2NO2S .科学研究应用

Pharmacokinetic Research

“rac-Clopidogrel Carboxylic Acid Hydrochloride” is a metabolite of Clopidogrel, a pro-drug used for preventing thrombotic events . It undergoes rapid absorption and extensive metabolism, with approximately 85–90% converted to this inactive carboxylic acid metabolite . This compound is often used in pharmacokinetic research to understand the absorption and metabolism of Clopidogrel .

Drug Efficacy Studies

The presence of this metabolite in the plasma can affect the efficacy of Clopidogrel. Therefore, it is often studied in relation to drug efficacy and patient response .

Drug Interaction Studies

This metabolite can also be used in studies investigating potential drug interactions with Clopidogrel. Understanding how other drugs may affect the metabolism of Clopidogrel to this metabolite can help predict potential drug interactions .

Bioequivalence Studies

In bioequivalence studies, this metabolite is often measured to determine the bioavailability of Clopidogrel. This can help in the development of generic versions of the drug .

Reference Standards

“rac-Clopidogrel Carboxylic Acid Hydrochloride” is used as a reference standard in pharmaceutical testing . It helps ensure the quality and consistency of pharmaceutical products .

Metabolite Identification

This compound is used in metabolite identification studies. By comparing the metabolic profiles of different individuals or populations, researchers can gain insights into variations in drug metabolism .

作用机制

Target of Action

The primary target of rac-Clopidogrel Carboxylic Acid Hydrochloride, also known as Clopidogrel, is the P2Y12 component of ADP receptors on the platelet surface . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

Clopidogrel requires in vivo biotransformation to an active thiol metabolite . This active metabolite irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface . This action prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor by Clopidogrel’s active metabolite disrupts the ADP-mediated activation of the GPIIb/IIIa receptor complex. This disruption prevents fibrinogen binding, platelet-platelet interaction, and ultimately, platelet aggregation .

Pharmacokinetics

Approximately 85% of absorbed Clopidogrel undergoes first-pass metabolism by carboxylesterase 1 in the liver to an inactive carboxylic acid derivative . The remaining 15% is metabolized by the cytochrome P450 (CYP) system to generate its active metabolite via a two-step bioactivation process . These ADME properties significantly impact the bioavailability of Clopidogrel .

Result of Action

The molecular and cellular effects of Clopidogrel’s action primarily involve the reduction of platelet aggregation. This reduction decreases the risk of thrombotic events, such as myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of Clopidogrel can be influenced by various environmental factors. For instance, genetic variations in the enzymes involved in Clopidogrel’s metabolism, particularly CYP2C19, can affect the drug’s antiplatelet activity . Additionally, interactions with other drugs metabolized by the same enzymes can alter Clopidogrel’s effectiveness .

未来方向

属性

IUPAC Name |

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKSIOUPGDBSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-Clopidogrel Carboxylic Acid Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)

![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)